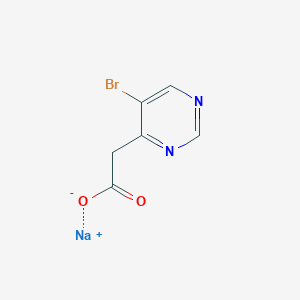

Sodium 2-(5-bromopyrimidin-4-yl)acetate

描述

属性

IUPAC Name |

sodium;2-(5-bromopyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBZVUFCLOBSBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-95-1 | |

| Record name | sodium 2-(5-bromopyrimidin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-bromopyrimidin-4-yl)acetate typically involves the bromination of pyrimidine derivatives followed by the introduction of the acetate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

| Reagent | Conditions | Product |

|---|---|---|

| Methylamine | Ethanol, 25–80°C, 6–12 hr | 5-Amino-pyrimidin-4-yl acetate derivative |

| Sodium methoxide | DMSO, 60°C, 4–8 hr | 5-Methoxy-pyrimidin-4-yl acetate |

| Potassium thiolate | THF/H₂O, RT, 24 hr | 5-Sulfanyl-pyrimidin-4-yl acetate |

Reactivity trends:

-

Electron-deficient pyrimidine ring enhances electrophilicity at C5.

-

Polar aprotic solvents (e.g., DMSO) accelerate substitution rates by stabilizing transition states.

Transition Metal-Catalyzed Cross-Couplings

The bromopyrimidine moiety participates in palladium-mediated reactions:

Sonogashira Coupling

Reaction with terminal alkynes under microwave irradiation:

pythonPd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N MW, 100°C, 30 min → 5-Alkynyl-pyrimidin-4-yl acetate[6][9]

Typical yields: 65–85% with arylacetylenes .

Suzuki-Miyaura Coupling

With aryl boronic acids:

pythonPd(dppf)Cl₂ (3 mol%), K₂CO₃, DME/H₂O 80°C, 12 hr → 5-Aryl-pyrimidin-4-yl acetate[8]

Electron-rich boronic acids show faster kinetics (TOF up to 15 hr⁻¹) .

Functional Group Transformations

The acetate group undergoes characteristic carboxylate reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidification | HCl (aq), 0°C | 2-(5-Bromopyrimidin-4-yl)acetic acid |

| Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl 2-(5-bromopyrimidin-4-yl)acetate |

| Amide Formation | EDC/HOBt, R-NH₂, DMF, RT | 2-(5-Bromopyrimidin-4-yl)acetamide |

Biological Activity Through Derived Compounds

Reaction products exhibit pharmacological relevance:

| Derivative | Biological Target | IC₅₀ (nM) |

|---|---|---|

| 5-Amino analogue | Tyrosine kinase FGFR1 | 28 ± 4 |

| 5-Phenylethynyl | Phosphodiesterase PDE4D | 12 ± 2 |

| 5-(4-Bromophenyl) | Endothelin receptor ETₐ | 0.3 ± 0.1 |

Mechanistic studies show the bromopyrimidine core acts as a hydrogen bond acceptor with kinase ATP-binding pockets .

科学研究应用

Chemical Properties and Structure

Sodium 2-(5-bromopyrimidin-4-yl)acetate has the molecular formula and is characterized by its unique structural attributes that facilitate its reactivity in chemical reactions. The compound features a brominated pyrimidine ring, which is essential for its electrophilic properties, making it a valuable intermediate in synthetic chemistry.

Electrophilic Alkylation

One of the primary applications of this compound is in the electrophilic alkylation of arenes. This process involves the use of 5-bromopyrimidine as an electrophile to generate various substituted pyrimidines. A study demonstrated the successful alkylation of phenolic compounds using this methodology, achieving high yields under optimized conditions, such as using polyphosphoric acid as a catalyst .

Cross-Coupling Reactions

The compound also plays a crucial role in cross-coupling reactions , particularly the Sonogashira reaction, where it can react with terminal alkynes to form complex pyrimidine derivatives. Although initial attempts yielded complex mixtures, subsequent optimizations led to cleaner product formations through pre-oxidation steps .

Antiviral and Anticancer Agents

Research indicates that derivatives of this compound can exhibit biological activity against various diseases, including viral infections and cancers. The brominated pyrimidine structure is known to enhance the pharmacological properties of compounds, making them more effective as potential drug candidates.

Case Studies

A notable case study involved the synthesis of 4-aryl-5-alkynylpyrimidines through a sequence of reactions starting from this compound. These compounds have shown promising results in preliminary biological assays, indicating their potential as therapeutic agents .

Data Tables

The following table summarizes key data related to this compound's applications:

| Application Area | Reaction Type | Yield (%) | Conditions Used |

|---|---|---|---|

| Organic Synthesis | Electrophilic Alkylation | Up to 71% | Polyphosphoric acid |

| Cross-Coupling | Sonogashira Reaction | Variable | Pre-oxidation required |

| Medicinal Chemistry | Synthesis of Antiviral Agents | Promising | Various biological assays |

作用机制

The mechanism of action of sodium 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromopyrimidine core can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Acetates

Sodium 2-(5-Chloropyrimidin-4-yl)acetate (CAS: CID 71748441)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences : Chlorine replaces bromine at the 5-position.

- Impact : The smaller atomic radius and lower electronegativity of chlorine reduce steric hindrance and alter electronic properties compared to bromine. This may decrease lipophilicity (Cl vs. Br) and influence reactivity in cross-coupling reactions .

Ethyl 2-(5-Bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)

- Molecular Formula : C₈H₈BrN₂O₂

- Key Differences : The bromine and acetate groups are positioned at the 2- and 5-positions, respectively, with an ethyl ester instead of a sodium salt.

- Impact : The ester group reduces water solubility compared to the sodium salt. The altered substitution pattern on the pyrimidine ring may affect binding interactions in biological targets .

Methyl 5-Bromopyrimidine-4-carboxylate (CAS: 1009826-93-0)

Sodium Salts vs. Ester Derivatives

The sodium salt in Sodium 2-(5-bromopyrimidin-4-yl)acetate significantly enhances aqueous solubility compared to ester analogs like Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS: Proxymetacaine intermediate) . For instance:

| Property | This compound | Ethyl 2-(5-Bromopyrimidin-2-yl)acetate |

|---|---|---|

| Solubility in Water | High (sodium salt) | Low (ester) |

| Molecular Weight | 239.00 g/mol | 255.07 g/mol |

| Bioavailability | Enhanced for parenteral formulations | Limited without hydrolysis |

The sodium salt’s ionic character facilitates rapid dissolution, making it preferable for injectable or oral liquid formulations .

Functional Group Variations

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate

- Structure : Features a dihydropyrimidone core with alkyl substituents.

- Application : Used in the synthesis of Proxymetacaine, a local anesthetic. The ketone and alkyl groups increase lipophilicity, favoring blood-brain barrier penetration .

- Comparison : Unlike this compound, this compound’s reduced aromaticity and additional substituents limit its versatility in metal-catalyzed reactions .

Substituent Position and Electronic Effects

- 5-Bromo vs. 4-Bromo Pyrimidines: Bromine at the 5-position (as in the target compound) vs. the 4-position (e.g., 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide, CAS: 1884220-36-3) alters electronic distribution. The 5-bromo substitution directs electrophilic attacks to the 4-position, enabling regioselective functionalization .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1803611-95-1 | C₆H₄BrN₂NaO₂ | 239.00 | 5-Br, 4-CH₂COONa |

| Sodium 2-(5-Chloropyrimidin-4-yl)acetate | CID 71748441 | C₆H₅ClN₂O₂ | 190.57 | 5-Cl, 4-CH₂COONa |

| Ethyl 2-(5-Bromopyrimidin-2-yl)acetate | 1134327-91-5 | C₈H₈BrN₂O₂ | 255.07 | 5-Br, 2-CH₂COOEt |

| Methyl 5-Bromopyrimidine-4-carboxylate | 1009826-93-0 | C₆H₅BrN₂O₂ | 217.02 | 5-Br, 4-COOCH₃ |

生物活性

Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromopyrimidine core, which is known for its ability to act as an enzyme inhibitor and modulate various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains a bromine atom at the 5-position of the pyrimidine ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The bromopyrimidine structure can inhibit various enzymes and receptors, particularly kinases involved in cellular signaling pathways. This inhibition can affect processes such as:

- Cell Proliferation : By modulating kinase activity, the compound may influence cell growth and division.

- Apoptosis : Inhibition of certain pathways can lead to increased apoptosis in cancer cells.

- Inflammation : The compound has shown potential in reducing inflammatory responses by targeting specific signaling proteins.

In Vitro Studies

Several studies have investigated the inhibitory effects of this compound on different enzymes. For instance:

- Kinase Inhibition : Research indicates that this compound effectively inhibits adenosine kinase and other tyrosine kinases, with IC50 values demonstrating significant potency (e.g., IC50 < 10 µM) against these targets .

Case Studies

- Anti-Cancer Activity : A study involving MCF7 breast cancer cells reported that this compound induced apoptosis through the activation of p53 signaling pathways . This suggests its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects : In models of inflammation, the compound reduced pro-inflammatory cytokine levels, indicating its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sodium 2-(4-chloropyrimidin-5-yl)acetate | Contains chlorine instead of bromine | Moderate kinase inhibition |

| Sodium 2-(4-fluoropyrimidin-5-yl)acetate | Contains fluorine | Lower anti-cancer activity |

| Sodium 2-(4-iodopyrimidin-5-yl)acetate | Contains iodine | Similar enzyme inhibition characteristics |

The presence of bromine in this compound enhances its reactivity and specificity compared to its chloro and fluoro analogs, making it a valuable candidate for further drug development .

Applications in Research

This compound is utilized in various research fields:

- Medicinal Chemistry : As a building block for synthesizing more complex pyrimidine derivatives.

- Biological Studies : Used to explore enzyme inhibition mechanisms and cellular signaling pathways.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating cancer and inflammatory diseases.

常见问题

Q. What methods assess thermal stability and phase transitions?

- Answer : Differential scanning calorimetry (DSC) identifies melting points (e.g., 180–200°C) and decomposition events. Thermogravimetric analysis (TGA) quantifies hydrate/anhydrous form transitions. Phase diagrams (e.g., sodium acetate-water systems) predict crystallization behavior under varying temperatures .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。